Product packaging for Pyrocoll(Cat. No.:CAS No. 484-73-1)

Pyrocoll

Cat. No.: B018259
CAS No.: 484-73-1
M. Wt: 186.17 g/mol
InChI Key: USCZWOZHDDOBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Pyrocoll Discovery and Isolation

The historical trajectory of this compound's identification reflects a journey from an accidental observation in synthetic contexts to its deliberate isolation from biological sources.

This compound was initially identified as a synthetic compound and notably as a constituent of cigarette smoke. capes.gov.brjst.go.jpresearchgate.netresearchgate.netnih.gov This early recognition primarily placed it within the realm of combustion products and synthetic organic chemistry, with its biological relevance largely unexplored.

A pivotal shift in the understanding of this compound occurred with its isolation as a natural product from microorganisms. This discovery marked this compound as a secondary metabolite, highlighting the capacity of biological systems to produce this compound. capes.gov.brjst.go.jpresearchgate.netnih.gov

The first reported isolation of this compound as a natural product from a microorganism was from the alkaliphilic Streptomyces sp. AK 409. capes.gov.brjst.go.jpresearchgate.netnih.govopenaccessebooks.com This novel Streptomyces strain was found to secrete this compound, notably under alkaline conditions. tandfonline.compitt.eduresearchgate.net The detection of this compound in the culture extract of Streptomyces sp. AK 409 was achieved through HPLC-diode-array screening, indicating its presence as a secondary metabolite. capes.gov.brjst.go.jpresearchgate.netnih.gov

Beyond Streptomyces sp. AK 409, this compound has been reported to be produced by numerous other Streptomyces species. toku-e.com This widespread occurrence among Streptomyces genus suggests a broader ecological role and biosynthetic pathway for this compound within these prolific producers of secondary metabolites.

Further expanding its natural distribution, this compound has been associated with marine actinobacteria. Strains such as HB117, HB122, and HB328, isolated from the marine sponge Halichondria panicea, have been identified as producers of this compound. asm.org Marine actinobacteria are recognized as a highly promising group for the discovery of novel secondary metabolites, underscoring the ecological significance of this compound in marine environments. asm.orgfrontiersin.orgaimspress.comnih.gov

Subsequent Isolation as a Natural Product from Microorganisms

Significance of this compound in Natural Product Chemistry

This compound holds significant importance in natural product chemistry due to its structural characteristics and observed biological activities. As a pyrrolopyrazine, it embodies a dipyrrolo[1,2-a:1′,2′-d]pyrazine scaffold, which is a key pharmacophoric structural motif found in various natural and synthetic compounds exhibiting a wide range of pharmacological activities. foodb.camdpi.com

The compound has been reported to possess diverse biological activities, including:

Antibiotic activity : this compound demonstrates activity against various Arthrobacter strains, specifically A. aurescens, A. globiformis, A. oxydans, A. pascens, and R. erythropolis. caymanchem.comcapes.gov.brresearchgate.netnih.gov

Antiparasitic activity : It is active against pathogenic protozoa, such as Plasmodium falciparum and Trypanosoma rhodesiense. caymanchem.comcapes.gov.brresearchgate.netnih.gov

Antitumor/Anticancer activity : this compound exhibits activity against certain human tumor cell lines, including HMO2, HepG2, and MCF-7 cancer cells. caymanchem.comcapes.gov.brresearchgate.netnih.govmedchemexpress.com

Antifungal activity : It also shows activity against filamentous fungi. capes.gov.brresearchgate.netnih.gov

Beyond its direct biological effects, this compound is considered an important dereplication standard in natural product discovery due to its highly distinctive UV spectrum. toku-e.comthegoodscentscompany.com Its formation is attributed to the dimerization of pyrrole-2-carboxylic acid. toku-e.comthegoodscentscompany.com this compound's solubility in common organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) facilitates its handling and study in laboratory settings. toku-e.com

The multifaceted biological profile and unique chemical structure of this compound underscore its continued relevance in the exploration of new bioactive compounds from natural sources.

This compound Chemical and Biological Properties

Property/ActivityValue/DescriptionSource
Chemical Formula C₁₀H₆N₂O₂ nih.govuni.lucaymanchem.comfoodb.ca
Molecular Weight 186.17 g/mol nih.govuni.lucaymanchem.com
PubChem CID 10241527 nih.govuni.luthegoodscentscompany.comciteab.com
CAS Number 484-73-1 caymanchem.comfoodb.cathegoodscentscompany.com
Solubility Ethanol, Methanol, DMF, DMSO toku-e.com
Origin Synthetic; Streptomyces sp. AK 409; Other Streptomyces species; Marine Actinobacteria caymanchem.comcapes.gov.brjst.go.jpresearchgate.netresearchgate.netnih.govnih.govopenaccessebooks.comtandfonline.comresearchgate.nettoku-e.commdpi.comscialert.net
Antibiotic Activity Against Arthrobacter strains (A. aurescens, A. globiformis, A. oxydans, A. pascens, R. erythropolis) caymanchem.comcapes.gov.brresearchgate.netnih.gov
Antiparasitic Activity Against Plasmodium falciparum, Trypanosoma rhodesiense caymanchem.comcapes.gov.brresearchgate.netnih.gov
Antitumor Activity Against human tumor cell lines (HMO2, HepG2, MCF-7) caymanchem.comcapes.gov.brresearchgate.netnih.govmedchemexpress.com
Antifungal Activity Against filamentous fungi capes.gov.brresearchgate.netnih.gov
Structural Motif Dipyrrolo[1,2-a:1′,2′-d]pyrazine scaffold foodb.camdpi.com

Overview of this compound's Broad Biological Activities

This compound exhibits diverse and potent biological activities, including antibiotic, antiparasitic, and antitumor properties, as demonstrated through various in vitro studies jst.go.jpresearchgate.netnih.govcapes.gov.brcaymanchem.commedchemexpress.comjst.go.jp. Its discovery as a natural metabolite from Streptomyces highlights its potential as a lead compound for drug development jst.go.jpresearchgate.netnih.govcapes.gov.brcaymanchem.commedchemexpress.comjst.go.jppitt.edustomuniver.rufrontiersin.orgmdpi.com.

Antibiotic Activity

This compound has demonstrated significant antibiotic activity against a range of bacterial strains and filamentous fungi. Studies have reported its inhibitory effects on various Arthrobacter strains, including A. aurescens, A. globiformis, A. oxydans, A. pascens, and Rhodococcus erythropolis jst.go.jpresearchgate.netnih.govcapes.gov.brcaymanchem.commedchemexpress.comjst.go.jp. The minimum inhibitory concentrations (MICs) against these bacteria illustrate its efficacy. Furthermore, this compound has been noted for its activity against filamentous fungi, suggesting its role in microbial defense mechanisms, particularly for Actinobacteria that produce it to counteract fungal competitors jst.go.jpresearchgate.netnih.govcapes.gov.brjst.go.jpasm.org.

Table 1: Antibacterial Activity of this compound (MIC values)

Bacterial StrainMIC (µg/mL) caymanchem.commedchemexpress.com
Arthrobacter aurescens10
Arthrobacter globiformis1
Arthrobacter oxydans10
Arthrobacter pascens3
Rhodococcus erythropolis10

Antiparasitic Activity

Beyond its antibacterial properties, this compound has shown promising activity against pathogenic protozoa. Notably, it has demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, and Trypanosoma rhodesiense, responsible for African sleeping sickness jst.go.jpresearchgate.netnih.govcapes.gov.brcaymanchem.commedchemexpress.comjst.go.jp. The half-maximal inhibitory concentrations (IC50s) indicate its potency in inhibiting the growth of these parasites.

Table 2: Antiparasitic Activity of this compound (IC50 values)

Protozoan SpeciesIC50 (µg/mL) caymanchem.commedchemexpress.com
Plasmodium falciparum1.19
Trypanosoma rhodesiense1.97

Antitumor Activity

Research findings indicate that this compound possesses antitumor properties, exhibiting inhibitory effects on the growth of several human tumor cell lines in vitro jst.go.jpresearchgate.netnih.govcapes.gov.brmedchemexpress.comjst.go.jpsid.irmdpi.com. Specific cancer cell lines against which this compound has shown activity include HMO2, HepG2, and MCF-7 caymanchem.commedchemexpress.com. The half-maximal growth inhibitory concentrations (GI50s) highlight its cytotoxic potential against these malignant cells.

Table 3: Antitumor Activity of this compound (GI50 values)

Human Tumor Cell LineGI50 (µg/mL) caymanchem.commedchemexpress.com
HMO20.28
HepG20.42
MCF-72.2

Enzyme Interaction

This compound has also been observed to interact with specific cellular components, such as the ryanodine (B192298) receptor (RyR2) calcium-release channels. This interaction affects [3H]ryanodine binding, with this compound deactivating RyR2 at concentrations ≤ 10 µM (decreasing binding) and activating them at higher concentrations (increasing binding) nih.gov. This suggests a modulatory role of this compound on calcium channels, indicating a more complex biological mechanism beyond direct antimicrobial or cytotoxic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O2 B018259 Pyrocoll CAS No. 484-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCZWOZHDDOBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319137
Record name Pyrocoll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

484-73-1
Record name Pyrocoll
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrocoll
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrocoll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYROCOLL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 273 °C
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Production of Pyrocoll

Microbial Producers of Pyrocoll

This compound is produced by several microbial strains, highlighting the diverse biosynthetic capabilities within the Actinobacteria phylum.

Streptomyces sp. AK 409

Streptomyces sp. AK 409, an alkaliphilic strain isolated from steel waste tip soil, was identified as a producer of this compound. jst.go.jpamanote.com This strain secretes this compound, particularly under alkaline conditions. researchgate.net The detection of this compound from the culture extract of Streptomyces sp. AK 409 was achieved through HPLC-diode-array screening. jst.go.jpresearchgate.netamanote.comcapes.gov.br This discovery was notable because, at the time, this compound was primarily recognized as a synthetic compound and had not been previously isolated as a natural product from a microorganism. jst.go.jpresearchgate.netcapes.gov.br

Other Streptomyces Species

Beyond Streptomyces sp. AK 409, numerous other Streptomyces species are known to produce this compound. thegoodscentscompany.comtoku-e.comguidechem.comchemicalbook.com Streptomyces are well-documented for their prolific production of secondary metabolites, including antibiotics. researchgate.netscialert.net Pyrrole-2-carboxylic acid, the precursor to this compound, is also produced by many Streptomyces species, often co-occurring with this compound itself. guidechem.comchemicalbook.comtoku-e.com

Marine Actinobacteria Strains (e.g., HB117, HB122, HB328)

Marine actinobacteria, particularly those associated with sponges like Halichondria panicea, have been identified as potent producers of secondary metabolites, including this compound. asm.orggeomar.de Strains such as HB117, HB122, and HB328 have been reported to produce this compound. researchgate.netasm.orggeomar.de These marine microorganisms are recognized for their ability to produce novel and diverse bioactive compounds, often distinct from their terrestrial counterparts, due to the unique marine environmental conditions. asm.orgwiley-vch.de

Table 1: Microbial Producers of this compound

Microbial StrainSource/HabitatKey FindingsReferences
Streptomyces sp. AK 409Steel waste tip soilFirst isolation of this compound as a natural product from a microorganism; production under alkaline conditions. jst.go.jpresearchgate.netamanote.comcapes.gov.br
Other Streptomyces speciesDiverse environmentsCommon producers of this compound and its precursor, pyrrole-2-carboxylic acid. thegoodscentscompany.comtoku-e.comguidechem.comchemicalbook.com
Marine Actinobacteria strains (HB117, HB122, HB328)Marine sponge (Halichondria panicea)Identified as producers of this compound among a wide array of secondary metabolites. researchgate.netasm.orggeomar.de

Biosynthetic Pathways and Precursors

The biosynthesis of this compound involves a specific chemical transformation from a known precursor.

Dimerization of Pyrrole-2-carboxylic Acid

This compound is formed through the dimerization of pyrrole-2-carboxylic acid. thegoodscentscompany.comtoku-e.com Pyrrole-2-carboxylic acid (C₅H₅NO₂) is a small, amphoteric, and polar metabolite that is widely produced by many Streptomyces species. guidechem.comchemicalbook.comtoku-e.com It is often co-produced with this compound, its dimeric form. guidechem.comchemicalbook.comtoku-e.com This dimerization reaction represents a key step in the natural synthesis of this compound. researchgate.netthegoodscentscompany.comtoku-e.com

Table 2: Key Precursor in this compound Biosynthesis

Compound NameMolecular FormulaRole in BiosynthesisReferences
Pyrrole-2-carboxylic acidC₅H₅NO₂Direct precursor; undergoes dimerization to form this compound. thegoodscentscompany.comtoku-e.comguidechem.comchemicalbook.comtoku-e.com

Enzymes and Genetic Mechanisms Involved in Biosynthesis

While the dimerization of pyrrole-2-carboxylic acid is established as the core chemical transformation, detailed information on the specific enzymes and genetic mechanisms directly involved in this compound biosynthesis is less extensively documented in the provided search results. However, the production of secondary metabolites in Actinobacteria generally involves complex enzymatic machinery and gene clusters. For instance, the presence of polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) genes are often correlated with the production of a higher number and diversity of metabolites in actinobacterial strains. asm.orgpdfdrive.to Although this compound is a pyrrolopyrazine, not a polyketide or nonribosomal peptide, the general principle of gene clusters encoding biosynthetic pathways is applicable. The biosynthesis of enzymes in bacteria is under genetic control, involving structural genes that determine protein organization and regulatory genes that control the rate of protein synthesis. psu.edu Further research would be needed to elucidate the specific enzymes (e.g., oxidoreductases, ligases) and the gene clusters responsible for catalyzing the dimerization of pyrrole-2-carboxylic acid to form this compound.

Polyketide Synthase (PKS) Genes

Polyketide synthases (PKSs) are multifunctional enzymes that catalyze the biosynthesis of polyketides, a large class of structurally and pharmacologically diverse molecules, including many antibiotics and antitumor drugs. plos.org These enzymes operate through repetitive carbon-carbon bond-forming reactions using acyl-CoA-derived building blocks. plos.org PKS genes are frequently found in gene clusters within the chromosomal DNA of producing organisms. core.ac.uk Research into Actinobacteria strains, some of which produce this compound, has revealed the presence of PKS genes. vliz.bescispace.com For instance, in a comprehensive investigation of marine Actinobacteria associated with the sponge Halichondria panicea, strains that produced this compound (e.g., HB117, HB122, HB328) also exhibited the presence of PKS genes, indicating their involvement in the biosynthesis of such compounds. vliz.be The presence of PKS genes is considered a good indicator for selecting strains with the potential to produce novel natural products. vliz.be

Nonribosomal Peptide Synthetase (NRPS) Genes

Nonribosomal peptide synthetases (NRPSs) are modular enzymes that synthesize a wide range of biologically active peptides without direct ribosomal involvement. researchgate.netwikipedia.org These enzymes condense amino acids to form peptides and are responsible for producing a diverse selection of natural products, including antibiotics. scispace.comresearchgate.netwikipedia.org Like PKS genes, NRPS genes are often organized in operons in bacteria and gene clusters in eukaryotes. wikipedia.org Studies have shown that Actinobacteria strains capable of producing secondary metabolites, including this compound, often harbor NRPS genes. vliz.bescispace.comscispace.com The co-occurrence of both PKS and NRPS genes in these strains suggests that some natural products, including potentially this compound, may be synthesized via hybrid polyketide-nonribosomal peptide pathways, where PKS and NRPS modules work in conjunction. wikipedia.org The adenylation (A) domains within NRPS are crucial as they select and activate specific amino acid building blocks in an ATP-dependent manner. researchgate.netnih.gov

Fermentation and Cultivation Strategies for this compound Production

Effective fermentation and cultivation strategies are paramount for maximizing the yield of secondary metabolites like this compound from microbial sources. scispace.comnih.gov this compound, for instance, has been reported to be produced by an alkaliphilic Streptomyces strain, Streptomyces sp. AK409, particularly under alkaline conditions. frontiersin.orgmbl.or.krrjsvd.comtandfonline.com

Optimization of Culture Conditions

The production of antimicrobial agents and other bioactive metabolites is significantly influenced by various environmental and nutritional factors. scispace.cominnovareacademics.innih.gov Optimization of culture conditions is a critical step to achieve maximum yield. Key parameters include:

pH: The initial pH of the culture medium plays a major role. For Pseudonocardia alni, an actinobacterium producing antimicrobial substances, the optimal initial pH for maximum production was found to be 8.5. scispace.com Similarly, an alkaliphilic and halotolerant Streptomyces sp. SY-BS5 showed preferable antifungal production at pH 10. researchgate.net Streptomyces gulbargensis DAS 131 exhibited optimum bioactive metabolite production at pH 7. researchgate.net

Temperature: Incubation temperature is another crucial factor. Many actinobacterial species, including Pseudonocardia alni, exhibit optimal antibiotic production at around 30°C. researchgate.netscispace.comresearchgate.net Production can be significantly reduced or cease at higher temperatures (e.g., 50°C for P. alni). scispace.com

Incubation Period: The duration of fermentation is vital for maximizing metabolite accumulation. For Pseudonocardia alni, the optimal period for antibiotic production was determined to be 7 days. scispace.com Streptomyces gulbargensis DAS 131 achieved highest production after 96 hours of incubation. researchgate.net

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the medium greatly influence metabolite production. For Pseudonocardia alni, a production medium consisting of 1% glucose and 1% tryptone yielded high levels of antimicrobial substance. scispace.com Streptomyces gulbargensis DAS 131 showed highest antimicrobial metabolite production when lactose (B1674315) and peptone were used as carbon and nitrogen sources, respectively. researchgate.net Streptomyces sp. SY-BS5's antifungal production was enhanced with glucose and yeast extract. researchgate.net

Agitation Rate: Agitation rate can impact aeration and nutrient distribution, affecting production. Studies have investigated shaking rates ranging from 40 to 200 rpm for optimal production. scispace.comresearchgate.net

The following table summarizes some optimized culture conditions for antibiotic/metabolite production by relevant actinomycetes:

ParameterOptimal Condition (Example Organism)Source
Initial pH 8.5 (Pseudonocardia alni) scispace.com
10 (Streptomyces sp. SY-BS5) researchgate.net
7 (Streptomyces gulbargensis DAS 131) researchgate.net
Temperature 30°C (Pseudonocardia alni, Streptomyces sp. SY-BS5) scispace.comresearchgate.net
28°C (Streptomyces gulbargensis DAS 131) researchgate.net
Incubation Period 7 days (Pseudonocardia alni) scispace.com
96 hours (Streptomyces gulbargensis DAS 131) researchgate.net
Carbon Source 1% Glucose (Pseudonocardia alni) scispace.com
Lactose (Streptomyces gulbargensis DAS 131) researchgate.net
Glucose (Streptomyces sp. SY-BS5) researchgate.net
Nitrogen Source 1% Tryptone (Pseudonocardia alni) scispace.com
Peptone (Streptomyces gulbargensis DAS 131) researchgate.net
Yeast Extract (Streptomyces sp. SY-BS5) researchgate.net

Strain Improvement and Mutation for Enhanced Production

Strain improvement is a continuous effort to enhance the production of desired metabolites. This can be achieved through various methods, including classical mutagenesis and modern genetic engineering techniques. nih.govresearchgate.netvajiramandravi.com

Classical Mutagenesis: This involves exposing microbial strains to physical mutagens like UV radiation or chemical mutagens such as sodium azide. researchgate.netscispace.comresearchgate.netlabworks.org These methods induce random genetic mutations, some of which can lead to increased production of secondary metabolites. For example, UV-mutated strains of Actinomycetes have shown variations and often increases in protease activity, indicating the potential for enhanced metabolite production. scispace.comresearchgate.net Similarly, UV exposure has been shown to enhance the production of bioactive compounds in Actinomycete isolates. researchgate.net

Genetic Engineering: Recombinant DNA technology allows for more targeted manipulation of an organism's genome by adding, deleting, or modifying specific genes. nih.govresearchgate.netvajiramandravi.com This approach can be used to optimize biosynthetic pathways, remove negative regulators, or overexpress genes encoding rate-limiting enzymes, thereby significantly improving the production titers of natural products. nih.govnih.gov While specific genetic engineering strategies for this compound are not detailed in the provided search results, the principles apply to enhancing secondary metabolite production in general. Genetic engineering can address challenges in natural product discovery and development by allowing large-scale microbial fermentation. nih.gov

Chemical Synthesis and Derivatization of Pyrocoll

Synthetic Routes to Pyrocoll

The primary and most direct synthetic route to this compound involves the dimerization of pyrrole-2-carboxylic acid. This transformation can be achieved through thermal dehydration. When pyrrole-2-carboxylic acid is heated, it undergoes a self-condensation reaction, where two molecules combine with the elimination of two molecules of water to form the stable, bicyclic structure of this compound. This method stands as a fundamental approach to accessing the this compound core.

Another notable source of this compound is through its co-production with pyrrole-2-carboxylic acid by various species of Streptomyces, a genus of bacteria known for producing a wide array of secondary metabolites. nih.gov This biosynthetic pathway highlights a natural route to the formation of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives allows for the modification of its core structure, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

The functionalization of the this compound scaffold can be approached by introducing various substituents onto the pyrrole (B145914) rings. This can be achieved through several synthetic strategies. One common approach involves the use of substituted pyrrole-2-carboxylic acids as starting materials for the dimerization reaction. By beginning with pyrroles bearing desired functional groups at specific positions, the resulting this compound derivatives will incorporate these functionalities.

Direct functionalization of the pre-formed this compound ring system presents another avenue for derivatization. Reactions such as electrophilic aromatic substitution could potentially be employed to introduce substituents onto the electron-rich pyrrole rings, although the reactivity of the this compound system must be carefully considered to achieve selective transformations.

A multi-step synthetic sequence has been developed for the synthesis of octahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, a saturated derivative of this compound. smolecule.com This process involves:

Cross-Coupling Reaction: Pyrrole rings are coupled with acyl (bromo)acetylenes. smolecule.com

Addition Reaction: Propargylamine is added to the resulting acetylenes. smolecule.com

Cyclization: An intramolecular cyclization is then carried out to form the final octahydro-pyrocoll structure. smolecule.com

This method demonstrates a versatile approach to constructing the core ring system with the potential for introducing diversity at various points in the synthetic sequence.

Table 1: Examples of Synthetic Strategies for this compound and its Derivatives

ProductStarting Material(s)Key Reaction Type(s)Reference
This compoundPyrrole-2-carboxylic acidThermal Dimerization/Dehydration nih.gov
Octahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dionePyrrole, Acyl (bromo)acetylene, PropargylamineCross-Coupling, Addition, Cyclization smolecule.com

The chemistry of this compound is intrinsically linked to that of its monomeric precursor, pyrrole-2-carboxylic acid, and other pyrrole derivatives. The synthesis of various substituted pyrroles provides a foundation for creating a diverse library of this compound analogs. The Paal-Knorr pyrrole synthesis, for instance, is a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia. By employing substituted 1,4-dicarbonyls or primary amines, a wide range of functionalized pyrroles can be prepared, which can then potentially be converted to their corresponding this compound derivatives.

Furthermore, the study of pyrrolopyrazines, a broader class of compounds containing a fused pyrrole and pyrazine ring system, offers insights into the reactivity and properties of the this compound core. Synthetic strategies developed for other pyrrolopyrazinones can often be adapted for the synthesis of novel this compound derivatives. mdpi.com

Methodologies for Structural Elucidation of this compound and its Derivatives

The unambiguous determination of the structure of this compound and its derivatives relies on a combination of modern spectroscopic techniques and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing the molecular framework of this compound. nih.govirisotope.com

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrole rings. The chemical shifts, coupling constants (J-values), and integration of these signals provide detailed information about the connectivity and electronic environment of the protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbonyl carbons and the carbons of the pyrrole rings are characteristic and aid in confirming the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and its derivatives, confirming their elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule. For this compound, the characteristic absorption bands for the carbonyl groups (C=O) of the lactam functions are a key diagnostic feature in the IR spectrum.

By employing these complementary analytical techniques, the chemical structure of this compound and its derivatives can be unequivocally established, providing a solid foundation for further research into their properties and applications.

Biological Activities and Pharmacological Potential of Pyrocoll

Antimicrobial Activities

Information regarding the direct antibacterial effects of Pyrocoll on Arthrobacter strains is not available in the reviewed scientific literature.

Information regarding the direct antibacterial effects of this compound on Rhodococcus erythropolis is not available in the reviewed scientific literature.

Information regarding the general antifungal effects of this compound on filamentous fungi is not available in the reviewed scientific literature.

Research has identified antifungal properties of Pyrrole-2-carboxylic acid (PCA), a related pyrrole (B145914) compound, against the oomycete plant pathogen Phytophthora. Specifically, studies focusing on Phytophthora capsici, a destructive pathogen affecting various crops, have demonstrated the inhibitory potential of PCA.

One study established that PCA, isolated from the bacterium Streptomyces griseus, exhibits strong antifungal activity against P. capsici in in vitro assays. nih.gov The compound was shown to effectively inhibit both the mycelial growth and the formation of zoosporangia, which are crucial for the pathogen's life cycle and ability to spread. nih.gov This antagonistic effect highlights its potential as a biocontrol agent. nih.gov Further investigation determined a low minimum inhibitory concentration (MIC) value for PCA, indicating its potency. nih.gov It has been noted that PCA demonstrates a broad spectrum of antimicrobial activity against multiple pathogenic microorganisms. researchgate.net

The detailed findings on the inhibitory concentrations of Pyrrole-2-carboxylic acid against Phytophthora capsici are summarized below.

Table 1: In Vitro Antifungal Activity of Pyrrole-2-carboxylic acid against Phytophthora capsici

ParameterConcentration (µg/mL)Observed EffectSource
Minimum Inhibitory Concentration (MIC)4Minimum concentration to inhibit growth nih.gov
Near-complete Inhibition64Mycelial growth was almost fully inhibited nih.gov

Antifungal Effects

Antiparasitic Activities

This compound has shown notable activity against various parasitic organisms, particularly pathogenic protozoa. researchgate.nettexilajournal.com

Initial screenings have revealed that this compound possesses biological activity against several pathogenic protozoa, highlighting its potential as a lead compound for the development of new antiparasitic agents. researchgate.nettexilajournal.com

Trypanosoma brucei rhodesiense is a subspecies of the protozoan parasite Trypanosoma brucei that causes the acute form of African trypanosomiasis, also known as sleeping sickness, in humans. Studies have indicated that this compound exhibits activity against Trypanosoma rhodesiense, suggesting its potential as a trypanocidal agent. However, specific data on the half-maximal inhibitory concentration (IC50) from publicly available research is not available.

CompoundTarget OrganismActivity
This compoundTrypanosoma rhodesienseActive

Plasmodium falciparum is the protozoan parasite responsible for the most severe form of malaria. Research has shown that this compound is active against this parasite. The emergence of drug-resistant strains of P. falciparum necessitates the discovery of novel antimalarial compounds, and this compound represents a potential candidate for further investigation in this area. Specific IC50 values for this compound against Plasmodium falciparum are not detailed in the available literature.

CompoundTarget OrganismActivity
This compoundPlasmodium falciparumActive

Proline racemases are enzymes that catalyze the interconversion of L-proline and D-proline. These enzymes are found in some pathogenic organisms, such as Trypanosoma cruzi, but are absent in humans, making them an attractive drug target. Pyrrole-2-carboxylic acid, a compound structurally related to this compound, is a known inhibitor of proline racemase. It acts as a competitive inhibitor, mimicking the transition state of the proline substrate. nih.govnih.gov This inhibition is crucial as it can disrupt essential biological processes in the parasite. While pyrrole-2-carboxylic acid is a known inhibitor, the direct inhibitory activity of this compound on proline racemase has not been explicitly detailed in the available research. The structural similarity suggests a potential mechanism of action that warrants further investigation.

Activity against Pathogenic Protozoa

Antitumor Activities

In addition to its antiparasitic properties, this compound has been identified as having antitumor potential. researchgate.nettexilajournal.com

This compound has demonstrated biological activity against several human tumor cell lines in preliminary studies. researchgate.nettexilajournal.com This suggests that the compound may have cytotoxic or cytostatic effects on cancer cells, making it a subject of interest for oncology research. However, specific details regarding the tested cell lines and the corresponding IC50 values are not extensively documented in the available scientific literature.

CompoundTargetActivity
This compoundHuman Tumor Cell LinesActive

Activity against Human Tumor Cell Lines

Mechanisms of Action (Hypothesized and Investigated)

Detailed studies identifying the specific cellular and molecular targets through which this compound exerts its anticancer effects are not extensively documented in the currently available scientific literature. Further research is required to elucidate the precise molecules and proteins that this compound interacts with to inhibit cancer cell growth.

The exact biochemical pathways that are modulated by this compound in cancer cells have not been fully characterized in the referenced scientific studies. Elucidating how this compound affects signaling cascades, metabolic pathways, or cell cycle regulation is a necessary step in understanding its complete mechanism of action.

Specific structure-activity relationship (SAR) studies for this compound and its derivatives were not found in the reviewed literature. SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity and for guiding the design of new, more potent derivatives. mdpi.comnih.govnih.gov Such investigations would be valuable in optimizing the anticancer properties of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures. A QSAR study on this compound would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of its derivatives and correlating these descriptors with their measured biological activities using statistical methods.

A comprehensive search of scientific databases reveals a lack of published QSAR studies specifically focused on this compound and its derivatives. Therefore, no specific QSAR models, equations, or data tables detailing the correlation between the structural features of this compound analogs and their pharmacological potential can be presented at this time. The development of such models would be a valuable contribution to understanding the structural requirements for the biological activity of this compound class.

Molecular Docking and Computational Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme. These studies provide valuable insights into the molecular basis of a compound's biological activity.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Data Not AvailableN/AN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/AN/A

Further computational and experimental research is necessary to populate such a table and to fully understand the molecular interactions that underpin the pharmacological potential of this compound.

Ecological and Environmental Significance

Role of Pyrocoll in Microbial Interactions

This compound is a secondary metabolite produced by the alkaliphilic bacterium Streptomyces sp. AK 409. researchgate.netjst.go.jpresearchgate.nettargetmol.com Research has demonstrated that this compound exhibits significant biological activity against a range of microorganisms. It acts as an antibiotic, inhibiting the growth of various Arthrobacter strains and filamentous fungi. researchgate.netjst.go.jpresearchgate.nettargetmol.comnih.gov

Detailed findings indicate its inhibitory effects on specific bacterial species, as shown in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Arthrobacter aurescens10 µg/mL
Arthrobacter globiformis1 µg/mL
Arthrobacter oxydans10 µg/mL
Arthrobacter pascens3 µg/mL
Rhodococcus erythropolis10 µg/mL
researchgate.net

Beyond its antibacterial and antifungal properties, this compound has also been reported to possess antiparasitic activity. It demonstrates effectiveness against pathogenic protozoa, including Plasmodium falciparum, the causative agent of malaria, and Trypanosoma cruzi, which causes Chagas disease. researchgate.netnih.gov

Presence of this compound in Environmental Samples

This compound has been detected in various environmental matrices, highlighting its distribution beyond controlled laboratory settings. eurekaselect.com

One notable environmental presence of this compound is its identification as a constituent of cigarette smoke. researchgate.netjst.go.jptargetmol.comresearchgate.net It was isolated from the smoke generated by cigarettes composed of a commercial blend of tobaccos, including flue-cured, burley, Maryland, and Turkish varieties. researchgate.net Quantitative analysis revealed that this compound constitutes approximately 0.0067% of the total smoke condensate, equating to about 1.4 mg per 1000 cigarettes. researchgate.net This finding is significant given this compound's prior classification as a synthetic compound before its isolation as a natural product from a microorganism. researchgate.netjst.go.jpresearchgate.nettargetmol.com

Potential Ecological Functions in Natural Habitats (e.g., Sponge Associations)

This compound's ecological relevance extends to its potential role in natural habitats, particularly in associations between bacteria and marine invertebrates like sponges. This compound has been isolated from sponge-associated Actinobacteria, specifically from strains designated HB117, HB122, and HB238. researchgate.neteurekaselect.com

Marine sponges are known to host a diverse array of microorganisms, including Actinobacteria, which are prolific producers of secondary metabolites. eurekaselect.com These metabolites often play crucial ecological roles, such as providing chemical defense for the host organism against predators, pathogens, or competing organisms. eurekaselect.com In the context of sponge associations, the production of antimycotic substances like this compound by associated bacteria may contribute to the sponge's defense against fungi, which could also act as competitors for the bacteria themselves. researchgate.net This suggests that this compound may serve as a chemical defense mechanism within these complex bacterium-sponge symbiotic relationships, contributing to the survival and fitness of the host sponge and its microbial community. eurekaselect.com

Analytical Methodologies for Pyrocoll Research

Extraction and Purification Techniques

The isolation of Pyrocoll from natural sources, such as Streptomyces culture filtrates, has been achieved through specific extraction and purification protocols. One reported method involves the extraction of this compound from the culture filtrate using cyclohexane (B81311) at pH 9 researchgate.net. Following extraction, the crude product can be further purified by preparative chromatography researchgate.net.

In the context of isolating this compound from cigarette smoke, purification involved chromatography on silica (B1680970) gel (100-200 mesh, containing 6% H2O) utilizing a mobile phase of 20% ether in hexane (B92381) coresta.org. During this process, traces of this compound were eluted first, with its elution easily monitored by its pale green-blue fluorescence under ultraviolet light coresta.org. General methods for extracting nitrogenous compounds, such as this compound, from plant or animal tissues may involve initial extraction with a dilute aqueous acid solution, followed by neutralization, absorption onto activated carbon, and then elution from the carbon with an acidic aqueous solution or an anhydrous organic solvent google.com. For antimicrobial substances, which include this compound, extraction from a concentrated gummy agent can be performed using various solvents like ethyl acetate, ethanol, methanol (B129727), acetone, chloroform, and hexane, or even distilled water and glycine (B1666218) buffer, with subsequent purification via column adsorption chromatography scispace.com.

Chromatographic Methods

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound within complex mixtures. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

Column and thin-layer chromatography, often employing silica gel as the stationary phase and a chloroform/ethanol (20:1) mixture as the eluent, have been utilized for the isolation and purification of pyrazines, a class of compounds to which this compound belongs mdpi.com. Gas Chromatography–Mass Spectrometry (GC-MS) has also been instrumental in identifying this compound, for instance, in the wing sac odorants of male greater sac-winged bats plos.org. Typical GC conditions for such analyses include a 1.5 µl split-less injection, helium as the carrier gas, an inlet temperature of 60°C, an initial time of 3 minutes, a ramp rate of 10°C/min, and a final temperature of 280°C with a 20-minute final time plos.org.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of this compound, particularly for its detection, quantification, and purity assessment. HPLC coupled with diode-array detection (HPLC-DAD) has been successfully employed for the screening and identification of this compound in culture extracts of Streptomyces species jst.go.jpresearchgate.netamanote.comcapes.gov.br.

HPLC is routinely used to verify the purity of this compound, with many commercial samples demonstrating purities exceeding 98% targetmol.com. In specific analyses, this compound has been observed to have a retention time of 7.9 minutes, distinct from its precursor, pyrrole-2-carboxylic acid, which has a retention time of 3.8 minutes researchgate.netamanote.com. The chromatographic system typically involves an HP 1090M liquid chromatograph equipped with a diode-array detector researchgate.net. A common mobile phase for the separation of this compound is a linear gradient elution system utilizing 0.5% formic acid in methanol researchgate.net.

Table 1: HPLC Retention Times for this compound and Pyrrole-2-carboxylic acid

CompoundRetention Time (minutes)
Pyrrole-2-carboxylic acid3.8
This compound7.9

Spectroscopic Methods

Spectroscopic methods are fundamental for the structural elucidation and characterization of this compound, providing detailed information about its molecular architecture and electronic properties.

UV Spectroscopy

This compound exhibits a highly distinctive ultraviolet (UV) spectrum, making UV spectroscopy a valuable tool for its identification and dereplication in discovery processes thegoodscentscompany.comtoku-e.combioaustralis.com. The UV absorption spectrum of this compound shows characteristic maxima at wavelengths of 236 nm, 276 nm, 308 nm, and 320 nm researchgate.net. Early studies on the composition of cigarette smoke also utilized UV absorption spectra for the identification of this compound coresta.orgcoresta.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of compounds like this compound targetmol.com. Both 1D NMR spectra, including 13C NMR spectra, are available for this compound nih.gov. NMR methods, encompassing 1H-NMR and 2D NMR experiments, are routinely used for the comprehensive structural elucidation of this compound and related compounds jst.go.jpamanote.comcoresta.orgresearchgate.net.

Mass Spectrometry (MS)

Mass Spectrometry (MS) plays a critical role in determining the molecular weight and fragmentation patterns of this compound, which are essential for its identification and structural confirmation. Purity verification of compounds, including this compound, is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS) targetmol.com.

Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify this compound in biological samples, with mass spectra being analyzed and compared to library spectra for confident identification plos.org. Predicted MS/MS spectra for this compound are available across various collision energies (10V, 20V, 40V) and ionization modes (positive and negative), providing valuable data for targeted analysis foodb.ca. Additionally, predicted Collision Cross Section (CCS) values for different adducts of this compound are available, aiding in ion mobility-mass spectrometry studies uni.lu. Electron Ionization-Mass Spectrometry (EI-MS) and GC-MS spectra are also documented for this compound foodb.ca. The identity of this compound, when isolated from sources like tobacco smoke, has been established through the integration of mass spectrometric data with other analytical techniques coresta.org.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+187.05020134.1
[M+Na]+209.03214149.3
[M+NH4]+204.07674142.9
[M+K]+225.00608146.3
[M-H]-185.03564135.4
[M+Na-2H]-207.01759140.7
[M]+186.04237136.6
[M]-186.04347136.6

Compound Names and PubChem CIDs

Bioassays for Activity Profiling

This compound, a chemical compound initially recognized as synthetic, has been subsequently isolated as a natural product from a novel alkaliphilic Streptomyces strain, specifically Streptomyces sp. AK 409 jst.go.jpresearchgate.netnih.govtandfonline.comjst.go.jpnii.ac.jpfrontiersin.org. Research has demonstrated that this compound possesses a range of significant biological activities, including antibiotic, antiparasitic, and antitumor properties jst.go.jpresearchgate.netnih.govjst.go.jpnii.ac.jpfrontiersin.orgbioaustralis.com.

Antibacterial Activity

Bioassays have revealed this compound's inhibitory effects against various bacterial strains, particularly those belonging to the genus Arthrobacter, as well as Rhodococcus erythropolis jst.go.jpresearchgate.netnih.govjst.go.jpnii.ac.jpmedchemexpress.com. Detailed findings from these studies indicate varying degrees of susceptibility among the tested bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL) medchemexpress.com
Arthrobacter aurescens10
Arthrobacter globiformis1
Arthrobacter oxydans10
Arthrobacter pascens3
Rhodococcus erythropolis10

Antiparasitic Activity

This compound has also exhibited notable antiparasitic activity against several pathogenic protozoa. Specifically, studies have shown its efficacy against Plasmodium falciparum, the causative agent of malaria, and Trypanosoma rhodesiense, responsible for African sleeping sickness jst.go.jpresearchgate.netnih.govjst.go.jpnii.ac.jpmedchemexpress.com. The inhibitory concentrations observed in these bioassays highlight its potential in antiparasitic applications.

Table 2: Antiparasitic Activity of this compound

ParasiteIC50 (μg/mL) medchemexpress.com
Plasmodium falciparum1.19
Trypanosoma rhodesiense1.97

Antitumor Activity

In the realm of oncology, this compound has demonstrated activity against several human tumor cell lines jst.go.jpresearchgate.netnih.govjst.go.jpnii.ac.jpmedchemexpress.comsid.ir. The growth inhibitory effects were assessed using in vitro assays, such as the sulforhodamine B assay, with cells typically incubated for 72 hours under standard cell culture conditions (e.g., 5% CO2 humidified atmosphere) researchgate.net. The half-maximal growth inhibitory concentrations (GI50) provide insights into its potency against these cancer cell lines.

Table 3: Antitumor Activity of this compound against Human Cancer Cell Lines

Human Cancer Cell LineGI50 (μg/mL) medchemexpress.com
HMO20.28
HepG20.42
MCF-72.2

Future Directions and Research Gaps

Elucidation of Novel Biosynthetic Enzymes and Pathways

The discovery of Pyrocoll as a secondary metabolite from Streptomyces sp. AK 409 opens avenues for comprehensive biosynthetic studies. While the dipyrrolo[1,2-a:1′,2′-d]pyrazine scaffold is known, the precise biosynthetic pathway leading to this compound in Streptomyces remains largely uncharacterized. Research into pyrroloiminoquinone-containing natural products has shown that their biosynthetic pathways can be complex, involving multiple enzymatic steps and diverse precursor incorporation. Future research should focus on:

Identification of specific genes and enzymes: Employing genomic and transcriptomic approaches to identify the gene cluster responsible for this compound biosynthesis in Streptomyces sp. AK 409. This would involve gene knockout or overexpression studies to confirm the function of putative biosynthetic enzymes.

Detailed pathway mapping: Elucidating the step-by-step enzymatic transformations, including precursor incorporation, cyclization events, and post-modifications, that lead to the final this compound structure. This could involve isotope labeling experiments and in vitro enzymatic assays.

Engineering for enhanced production: Understanding the biosynthetic pathway could enable metabolic engineering of the Streptomyces strain or heterologous hosts for improved and sustainable production of this compound.

Comprehensive Mechanistic Studies of Biological Activities

This compound exhibits a diverse range of biological activities, including efficacy against various Arthrobacter strains, filamentous fungi, pathogenic protozoa, and human tumor cell lines. However, the specific molecular targets and detailed mechanisms of action underlying these activities are not yet fully understood. Elucidating the mechanism of action (MOA) is crucial for drug development, as it helps in anticipating clinical safety issues, identifying patient responsiveness, and optimizing dosing. Key research directions include:

Target identification: Utilizing advanced biochemical and cell biological techniques (e.g., pull-down assays, affinity proteomics, CRISPR-Cas9 screening) to identify the specific proteins or cellular pathways that this compound interacts with to exert its effects.

Structure-activity relationship (SAR) for MOA: Correlating structural modifications of this compound with changes in its biological activity and MOA to gain insights into pharmacophore requirements.

Cellular and in vivo mechanistic validation: Conducting detailed studies in relevant cellular and animal models to confirm the identified targets and pathways, and to understand the downstream cellular consequences of this compound's action.

Development of New this compound Derivatives with Enhanced Efficacy and Selectivity

The dipyrrolo[1,2-a:1′,2′-d]pyrazine scaffold, characteristic of this compound, is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide array of pharmacological activities, including anticancer, tuberculostatic, anti-inflammatory, antimalarial, and antibacterial properties. Most synthetic efforts in this structural class have focused on this compound derivatives. Future research should aim to:

Rational design of analogs: Design and synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. This involves leveraging computational chemistry and structure-based drug design approaches once molecular targets are identified.

Broadening therapeutic scope: Explore the potential of this compound derivatives for other therapeutic areas beyond its currently known activities, based on insights from its MOA and structural similarities to other bioactive compounds.

Overcoming resistance mechanisms: For its antimicrobial and antitumor activities, research into derivatives that can overcome potential resistance mechanisms that may develop in target organisms or cells is critical.

Exploration of this compound's Role in Chemical Ecology and Interspecies Communication

This compound's origin from Streptomyces sp. AK 409, an alkaliphilic bacterium, suggests a potential role in the chemical ecology of its natural environment. Preliminary findings indicate that this compound, along with other antiprotozoan agents produced by Actinobacteria, might contribute to protecting bacteria against protozoan digestion, thereby maintaining microbial biofilm balance within sponges. Future research should expand on these observations:

Ecological function in natural habitats: Investigate the precise ecological role of this compound in the complex microbial communities where Streptomyces sp. AK 409 resides. This could involve studying its influence on interspecies competition, symbiosis, or defense mechanisms.

Role in interspecies communication: Explore whether this compound acts as a signaling molecule in interspecies communication, influencing the behavior or physiology of other microorganisms or even higher organisms in its environment. Chemical communication is a fundamental aspect of information exchange in nature, influencing interactions at various biological levels.

Environmental triggers for production: Identify the environmental cues or stress factors that induce or regulate this compound production in Streptomyces sp. AK 409.

Application of Advanced '-omics' Technologies (e.g., Metabolomics, Proteomics)

Advanced '-omics' technologies, such as metabolomics and proteomics, offer powerful tools for comprehensive biological analysis, enabling the qualitative and quantitative characterization of small molecules and proteins in biological systems. Applying these technologies to this compound research can provide unprecedented insights:

Metabolic profiling of this compound producers: Utilize metabolomics to understand the metabolic pathways active in Streptomyces sp. AK 409 during this compound production, potentially identifying novel precursors or co-produced metabolites.

Host-response studies: Employ proteomics and metabolomics to analyze the changes induced by this compound in target organisms (e.g., bacterial cells, protozoa, tumor cells). This could reveal cellular pathways affected by this compound and provide clues to its MOA.

Biomarker discovery: Identify potential biomarkers of this compound's efficacy or toxicity in preclinical models using these technologies, which could be crucial for translational research.

Untargeted screening for novel this compound-like compounds: Use metabolomics to screen other microbial or natural sources for novel this compound analogs or related compounds with similar or enhanced biological activities.

Clinical and Translational Research Potential

This compound's demonstrated antitumor activity against human tumor cell lines highlights its potential for clinical translation. Translational research is a vital bridge that transforms basic scientific discoveries into practical applications for improving human health, encompassing drug development and clinical trials. Future efforts should focus on:

Preclinical validation: Conduct rigorous preclinical studies in relevant in vitro and in vivo cancer models to confirm this compound's efficacy, determine optimal dosing, and assess its safety profile. This would involve testing against a broader panel of cancer types.

Formulation development: Develop suitable pharmaceutical formulations for this compound to ensure bioavailability and stability for potential therapeutic use.

Toxicity and pharmacokinetic studies: Perform comprehensive toxicity and pharmacokinetic/pharmacodynamic (PK/PD) studies to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems.

Addressing the "valley of death": Overcoming the challenges associated with translating basic research findings into clinical applications, including financial, regulatory, and logistical hurdles. This will require interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians.

Q & A

Q. What are the established synthetic pathways for Pyrocoll, and how can researchers optimize yield and purity in laboratory settings?

this compound synthesis typically involves [describe general method, e.g., condensation reactions under inert conditions]. Optimization requires systematic variation of parameters (temperature, catalyst concentration, solvent polarity) using factorial design experiments. Yield and purity are assessed via HPLC or GC-MS, with purity thresholds ≥98% recommended for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal properties?

A multi-technique approach is critical:

  • Structural analysis : NMR (¹H/¹³C) and FT-IR for functional group identification .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to determine decomposition thresholds .
  • Purity validation : High-resolution mass spectrometry (HRMS) coupled with reversed-phase HPLC .

Q. How can researchers design a robust literature review strategy to identify gaps in this compound’s existing pharmacological or chemical studies?

Use systematic review frameworks (e.g., PRISMA) with Boolean search strings combining terms like “this compound synthesis”, “kinetic studies”, and “bioactivity” across PubMed, Web of Science, and SciFinder. Prioritize peer-reviewed journals and exclude non-indexed sources (e.g., ) .

Advanced Research Questions

How can the PICOT framework be adapted to formulate hypothesis-driven research questions for this compound’s bioactivity studies?

Example PICOT structure:

  • P (Population): In vitro cancer cell lines
  • I (Intervention): This compound at IC₅₀ concentrations
  • C (Comparison): Standard chemotherapeutic agents (e.g., cisplatin)
  • O (Outcome): Apoptosis rate measured via flow cytometry
  • T (Time): 48-hour exposure This ensures specificity and aligns with clinical-translational goals .

Q. What statistical methods are recommended for resolving contradictions in this compound’s reported bioactivity data across independent studies?

Apply meta-analysis tools (e.g., RevMan) to aggregate data, using random-effects models to account for heterogeneity. Sensitivity analyses can identify outliers, while subgroup analyses may reveal confounding variables (e.g., solvent polarity differences) .

Q. How should researchers design experiments to investigate this compound’s reaction mechanisms under non-ambient conditions (e.g., high pressure, cryogenic temperatures)?

Utilize a split-plot experimental design:

  • Main factors : Temperature (-80°C to 200°C), pressure (1–10 atm).
  • Response variables : Reaction rate (kinetic profiling via UV-Vis spectroscopy), intermediate stability (trapped via cryo-quenching). Include control groups with inert analogs to isolate this compound-specific pathways .

Q. What strategies mitigate ethical challenges in this compound’s in vivo toxicity studies, particularly regarding animal models and data transparency?

Adhere to ARRIVE guidelines for animal studies:

  • Pre-register protocols on platforms like Open Science Framework.
  • Use blinding and randomization to reduce bias.
  • Share raw data via repositories (e.g., Zenodo) to enhance reproducibility .

Q. How can machine learning models enhance predictive analyses of this compound’s physicochemical properties or drug-likeness?

Train QSAR models using open-source datasets (e.g., ChEMBL) with descriptors like logP, molar refractivity, and topological polar surface area. Validate models via k-fold cross-validation and external test sets .

Methodological Challenges and Solutions

Q. What are best practices for reconciling discrepancies between computational predictions and empirical data for this compound’s stability profiles?

  • Step 1 : Re-validate computational parameters (e.g., DFT functional selection in Gaussian simulations).
  • Step 2 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
  • Step 3 : Apply Akaike Information Criterion (AIC) to compare model fit to experimental data .

Q. How can cross-disciplinary collaborations (e.g., chemistry, pharmacology) improve the translational relevance of this compound research?

Establish shared frameworks:

  • Data integration : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for joint databases.
  • Joint hypothesis development : Regular interdisciplinary workshops to align mechanistic and clinical endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrocoll
Reactant of Route 2
Pyrocoll

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.